3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline
Beschreibung
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline is a synthetic nucleoside-amino acid hybrid. Its structure consists of a β-D-ribofuranosylpurine core modified at the purine N6 position with a carbamoyl-linked 3-hydroxy-norvaline side chain. Norvaline, a non-proteinogenic branched-chain amino acid analogue, contributes unique physicochemical properties, such as increased hydrophobicity compared to natural amino acids like threonine or leucine .
Eigenschaften
Molekularformel |
C16H22N6O8 |
|---|---|
Molekulargewicht |
426.38 g/mol |
IUPAC-Name |
2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxypentanoic acid |
InChI |
InChI=1S/C16H22N6O8/c1-2-6(24)8(15(27)28)20-16(29)21-12-9-13(18-4-17-12)22(5-19-9)14-11(26)10(25)7(3-23)30-14/h4-8,10-11,14,23-26H,2-3H2,1H3,(H,27,28)(H2,17,18,20,21,29)/t6?,7-,8?,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
CKYYHBNGEDJKKW-DGTGAXRRSA-N |
Isomerische SMILES |
CCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Source Material and Initial Extraction
hn6A was initially isolated from unfractionated transfer RNA (tRNA) of thermophilic bacteria (Thermodesulfobacterium commune, Thermotoga maritima) and archaea (Pyrobaculum islandicum, Pyrococcus furiosus). The protocol involves:
-
Alkaline hydrolysis of tRNA using 0.3 M sodium hydroxide at 37°C for 18 hours to release modified nucleosides.
-
Solid-phase extraction on C18 columns to isolate nucleoside fractions.
-
Derivatization with trimethylsilyl (TMS) reagents for gas chromatography-mass spectrometry (GC-MS) analysis.
The amino acid side chain (3-hydroxynorvaline) was identified via GC-MS fragmentation patterns, showing characteristic ions at m/z 218 (M⁺–TMSOH) and 130 (C₅H₁₆NO₂Si⁺).
Chemical Synthesis via Nucleoside Functionalization
Base-Mediated Carbamoylation
A two-step synthesis route starts with 9-β-D-ribofuranosylpurine-6-amine (adenosine analog):
-
Activation : Reacting the purine amine with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dimethylformamide (DMF) at 0°C to generate an isocyanate intermediate.
-
Coupling : Adding 3-hydroxynorvaline methyl ester in the presence of triethylamine (TEA) to form the carbamoyl linkage.
Key Conditions :
-
Reaction temperature: 0°C → room temperature (20°C)
-
Yield: 62–68% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1)
Enzymatic Hydrolysis of Septacidin Derivatives
Septacidin as a Precursor
A patent by US3155647A describes hn6A synthesis from septacidin, a nucleoside antibiotic:
-
Hydrolysis : Treating septacidin with methanolic HCl (2 M) at 60°C for 4 hours to cleave the N-acyl glycine moiety.
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Intermediate Isolation : The resultant 6-(septosaminyl-amino)purine is purified via n-butanol extraction and ether washing.
-
Acylation : Reacting the intermediate with N-stearoylglycine p-nitrophenyl ester in DMF/TEA to form hn6A.
Reaction Metrics :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Hydrolysis | 2 M HCl/MeOH, 60°C, 4 h | 85% | 90% |
| Acylation | DMF, TEA, 24 h, RT | 73% | 88% |
Data sourced from Example 6 of US3155647A
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin-Bound Assembly
A modular strategy employs Wang resin for stepwise coupling:
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Resin Loading : 3-hydroxynorvaline pre-loaded with Fmoc protection.
-
Carbamoylation : Using HATU/DIPEA activation to couple the purine-6-amine moiety.
Advantages :
-
Enables site-specific isotopic labeling (e.g., ¹³C, ¹⁵N) for NMR studies
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
Challenges and Optimization Strategies
Side Reactions
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvalin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese von Nukleosidanaloga und anderen komplexen organischen Molekülen verwendet.
Biologie: Studien zu seiner Rolle bei der Enzyminhibition und als potenzielles Therapeutikum.
Medizin: Untersuchung seiner antiviralen und antikanzerogenen Eigenschaften, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Verwendung bei der Herstellung von biochemischen Reagenzien und als Standard in der analytischen Chemie.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Ribofuranosyl-Purin-Einheit ermöglicht es ihr, natürliche Nukleoside nachzuahmen, wodurch sie die Nukleinsäuresynthese hemmen oder die enzymatische Aktivität stören kann. Das Norvalin-Rückgrat kann zur Bindungsaffinität und -spezifität beitragen, wodurch die Gesamtwirksamkeit der Verbindung erhöht wird.
Wissenschaftliche Forschungsanwendungen
Biological Significance
Research indicates that this compound is an acid-containing derivative of adenosine found in the transfer RNA of thermophilic bacteria and archaea. Its structural characteristics suggest roles in biochemical processes, particularly those involving nucleic acids and protein synthesis.
Research Applications
-
Nucleoside Research :
- The compound has been identified as part of the structure of new nucleosides in transfer RNA from various thermophilic organisms. Studies have utilized mass spectrometry to elucidate its structure, highlighting its significance in understanding the evolution of nucleic acid components in extreme environments .
-
Antimicrobial Studies :
- Given its structural similarity to known antimicrobial agents like cordycepin, 3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline may exhibit antimicrobial properties. Research into its efficacy against bacterial strains could provide insights into new therapeutic agents .
- Biochemical Pathway Analysis :
- Structural Biology :
Case Studies
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The ribofuranosyl purine moiety allows it to mimic natural nucleosides, enabling it to inhibit nucleic acid synthesis or interfere with enzymatic activity. The norvaline backbone may contribute to binding affinity and specificity, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several nucleoside and amino acid derivatives. Key comparisons include:
N-[(9-β-D-ribofuranosylpurin-6-yl)carbamoyl]-L-threonine (t6A)
- Structural Differences: t6A replaces the 3-hydroxy-norvaline side chain with L-threonine. The hydroxyl group in threonine introduces hydrogen-bonding capability, whereas the norvaline moiety in the target compound has a linear hydrocarbon chain with a terminal hydroxyl group, enhancing flexibility .
- Biological Activity: t6A is a naturally occurring modified nucleoside found in tRNA, critical for translational fidelity. In contrast, the norvaline derivative may act as a competitive inhibitor in aminoacyl-tRNA synthetase systems due to its altered side-chain topology .
6-Chloro-9-β-D-ribofuranosylpurine
- Substituent Variation: The chloro group at position 6 contrasts with the carbamoyl-norvaline group.
- Applications: The chloro derivative is a precursor in nucleoside synthesis, whereas the target compound’s carbamoyl-norvaline group may confer specificity for enzyme-binding pockets requiring extended hydrophobic interactions .
Norvaline (Free Amino Acid)
- Role in Biosynthesis: Free norvaline accumulates in E. The conjugated form in the target compound may avoid such issues by sequestering norvaline within a larger structure .
- Enzymatic Preference: Norvaline is a superior substrate compared to isoleucine in leucyl-tRNA synthetase (LeuRS) due to its smaller side-chain volume and reduced rigidity, as shown in molecular dynamics simulations .
Comparative Data Table
<sup>a</sup> Predicted using Crippen’s method ; <sup>b</sup> Estimated from analogous structures ; <sup>c</sup> Derived from norvaline’s logP (-0.7) and ribose/purine contributions.
Key Research Findings
Aminoacylation Selectivity: The target compound’s norvaline side chain mimics leucine in LeuRS binding but avoids steric clashes observed with bulkier residues like isoleucine. This explains its higher acceptance in activation reactions .
Synthetic Challenges : Unlike t6A, which is synthesized via ethyl carbamate intermediates , the target compound requires protection of the 3-hydroxy group during coupling to prevent side reactions.
Metabolic Stability: Conjugation with norvaline may reduce metabolic degradation compared to free nucleosides, as observed in similar carbamoyl-linked analogues .
Q & A
Basic: What experimental methods are used to structurally characterize 3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline?
Answer:
Structural characterization relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) .
- Tandem MS identifies the molecular backbone by analyzing fragmentation patterns, particularly the carbamoyl linkage between the purine and 3-hydroxynorvaline moieties .
- NMR (1H, 13C, and 2D-COSY) resolves stereochemistry, such as the β-D-ribofuranosyl configuration and hydroxyl group positions .
- Gas chromatography-MS (GC-MS) of trimethylsilyl derivatives confirms the 3-hydroxynorvaline side chain after alkaline hydrolysis .
Basic: What are the natural sources of this compound, and how is it isolated?
Answer:
The compound occurs in transfer RNA (tRNA) of thermophilic bacteria (e.g., Thermodesulfobacterium commune) and archaea (e.g., Pyrococcus furiosus). Isolation involves:
tRNA extraction using phenol-chloroform methods.
Enzymatic hydrolysis (e.g., RNase T1/T2) to release modified nucleosides.
Liquid chromatography (HPLC or UPLC) for purification, monitored via UV absorption at 260 nm .
Advanced: What is the hypothesized biological role of this compound in tRNA of thermophiles?
Answer:
It is proposed to stabilize tRNA under extreme conditions via:
- Thermal stability : The carbamoyl-3-hydroxynorvaline side chain may form hydrogen bonds with adjacent nucleotides or water molecules, preventing denaturation.
- Experimental validation :
Advanced: What synthetic strategies are employed to produce this compound, and how are purity and identity validated?
Answer:
Synthesis steps :
Ribofuranosylpurine activation : Introduce a reactive group (e.g., isocyanate) at the purine C6 position.
Coupling : React with 3-hydroxynorvaline under anhydrous conditions (e.g., DMF, carbodiimide coupling agents).
Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection .
Validation :
- HPLC purity : ≥95% purity confirmed via reverse-phase chromatography.
- High-resolution MS (HRMS) : Matches theoretical mass within 2 ppm error.
- Enzymatic assays : Confirm compatibility with tRNA-modifying enzymes .
Advanced: How can researchers detect and quantify this compound in complex biological matrices?
Answer:
Radioimmunoassays (RIAs) are optimized for specificity:
- Antibody production : Immunize rabbits with a BSA-conjugated analog (e.g., carbamoyl-threonine derivatives).
- Tritium labeling : Use the Randerath post-labeling method to introduce H isotopes for high sensitivity.
- Specificity controls : Test cross-reactivity with structurally similar nucleosides (e.g., mshnA) and free threonine .
Advanced: How should researchers address discrepancies in reported synthesis protocols or analytical data?
Answer:
- Cross-validation : Replicate synthesis using alternative protecting groups (e.g., Fmoc vs. TBDMS) and compare yields.
- Multi-method analysis : Combine MS, NMR, and X-ray crystallography (if crystals are obtainable) for structural confirmation.
- Collaborative verification : Share samples with independent labs for parallel characterization .
Advanced: What computational tools can predict the compound’s interactions within tRNA or ribosomal complexes?
Answer:
- Molecular dynamics (MD) simulations : Model the compound’s flexibility and hydrogen-bonding patterns in tRNA (e.g., using AMBER or GROMACS).
- Docking studies : Predict binding to ribosomal proteins or thermal shock proteins (e.g., using AutoDock Vina).
- QM/MM calculations : Assess electronic interactions at the carbamoyl linkage to guide mutagenesis experiments .
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